4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(1,3-benzodioxol-5-yl)-
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Overview
Description
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(1,3-benzodioxol-5-yl)- is a complex heterocyclic compound. It features a unique structure that combines multiple fused rings, including cyclopentane, thiophene, pyrrole, diazepine, and benzodioxole.
Preparation Methods
The synthesis of 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(1,3-benzodioxol-5-yl)- typically involves multi-step reactions. One common synthetic route includes the cyclization of precursor molecules under specific conditions. For instance, the cyclization of thiophene derivatives with appropriate reagents can yield the desired fused ring system . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to drive the reactions to completion Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.
Scientific Research Applications
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(1,3-benzodioxol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to altered cellular responses .
Comparison with Similar Compounds
Similar compounds include other fused heterocycles like thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines. Compared to these, 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(1,3-benzodioxol-5-yl)- is unique due to its specific ring fusion pattern and the presence of the benzodioxole moiety . This uniqueness can confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
137052-91-6 |
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Molecular Formula |
C20H18N2O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene |
InChI |
InChI=1S/C20H18N2O2S/c1-3-13-14-10-21-19(12-6-7-16-17(9-12)24-11-23-16)15-4-2-8-22(15)20(14)25-18(13)5-1/h2,4,6-9,19,21H,1,3,5,10-11H2 |
InChI Key |
WJSBMKWPZVFVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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